molecular formula C11H18ClN5O B4882717 N-butan-2-yl-4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-amine

N-butan-2-yl-4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-amine

Cat. No.: B4882717
M. Wt: 271.75 g/mol
InChI Key: ZPNRVMFCDLLZTG-UHFFFAOYSA-N
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Description

N-butan-2-yl-4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the 1,3,5-triazine family. This compound is characterized by the presence of a triazine ring substituted with a butan-2-yl group, a chloro group, and a morpholin-4-yl group. Compounds in the 1,3,5-triazine family are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .

Properties

IUPAC Name

N-butan-2-yl-4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClN5O/c1-3-8(2)13-10-14-9(12)15-11(16-10)17-4-6-18-7-5-17/h8H,3-7H2,1-2H3,(H,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNRVMFCDLLZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC(=NC(=N1)Cl)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-amine typically involves the substitution of a chloro group in a triazine ring with a morpholine group. One common method involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine in a solvent such as tetrahydrofuran (THF) at elevated temperatures . The reaction is facilitated by the presence of a base, such as sodium carbonate, which helps to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reaction . Additionally, the use of automated systems can help in maintaining consistent reaction conditions and improving the overall production process.

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted triazine derivatives .

Mechanism of Action

The mechanism of action of N-butan-2-yl-4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes, such as DNA gyrase, which is essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death .

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